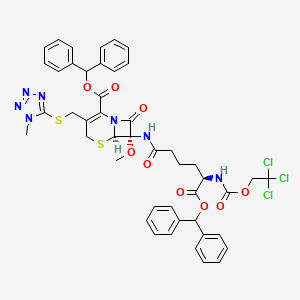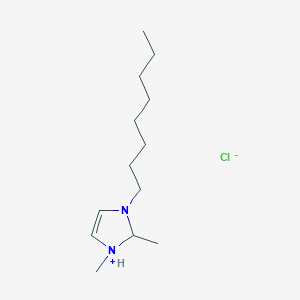
1,2-dimethyl-3-octyl-1,2-dihydroimidazol-1-ium;chloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1,2-dimethyl-3-octyl-1,2-dihydroimidazol-1-ium;chloride is a type of ionic liquid, which is a salt in the liquid state at room temperature. This compound belongs to the imidazolium family, characterized by the presence of an imidazole ring. Ionic liquids like this one are known for their unique properties such as low volatility, high thermal stability, and high ionic conductivity, making them useful in various applications .
准备方法
The synthesis of 1,2-dimethyl-3-octyl-1,2-dihydroimidazol-1-ium;chloride typically involves the alkylation of imidazole derivatives. One common method is the reaction of 1,2-dimethylimidazole with octyl chloride in the presence of a base such as potassium carbonate. The reaction is carried out under reflux conditions, and the product is purified by recrystallization . Industrial production methods often involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.
化学反应分析
1,2-dimethyl-3-octyl-1,2-dihydroimidazol-1-ium;chloride can undergo various chemical reactions, including:
Substitution Reactions: The chloride ion can be substituted with other anions such as bromide or nitrate.
Oxidation and Reduction: The imidazolium cation can participate in redox reactions, although these are less common.
Complex Formation: The compound can form complexes with metal ions, which can be useful in catalysis.
Common reagents used in these reactions include halide salts, oxidizing agents like hydrogen peroxide, and reducing agents such as sodium borohydride. The major products depend on the specific reaction conditions and reagents used.
科学研究应用
1,2-dimethyl-3-octyl-1,2-dihydroimidazol-1-ium;chloride has a wide range of applications in scientific research:
Chemistry: Used as a solvent and catalyst in organic synthesis due to its unique properties.
Biology: Investigated for its antimicrobial properties and potential use in drug delivery systems.
Medicine: Studied for its potential in developing new pharmaceuticals and as a medium for enzyme reactions.
作用机制
The mechanism of action of 1,2-dimethyl-3-octyl-1,2-dihydroimidazol-1-ium;chloride varies depending on its application. In catalysis, the imidazolium cation can stabilize transition states and intermediates, facilitating reactions. In biological systems, it can interact with cell membranes and proteins, potentially disrupting microbial cell walls and leading to antimicrobial effects .
相似化合物的比较
Similar compounds include other imidazolium-based ionic liquids such as:
- 1-ethyl-3-methylimidazolium chloride
- 1-butyl-3-methylimidazolium chloride
- 1-dodecyl-3-methylimidazolium chloride
Compared to these, 1,2-dimethyl-3-octyl-1,2-dihydroimidazol-1-ium;chloride has a longer alkyl chain, which can enhance its hydrophobicity and ability to interact with organic molecules. This makes it particularly useful in applications requiring a balance of hydrophilic and hydrophobic properties .
属性
IUPAC Name |
1,2-dimethyl-3-octyl-1,2-dihydroimidazol-1-ium;chloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H26N2.ClH/c1-4-5-6-7-8-9-10-15-12-11-14(3)13(15)2;/h11-13H,4-10H2,1-3H3;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KCTZWDWNLXVDPB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCN1C=C[NH+](C1C)C.[Cl-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H27ClN2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.82 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
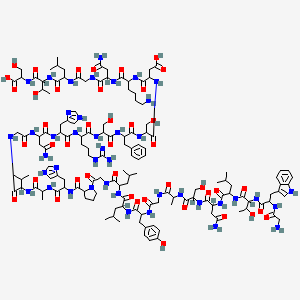
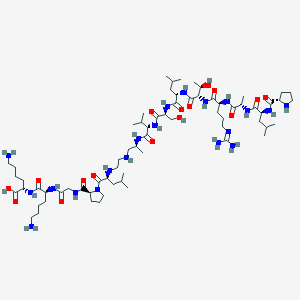
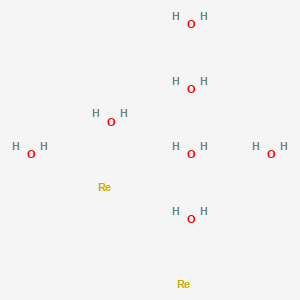
![propan-2-yl (E)-3-[3-[3-methoxy-5-(trifluoromethyl)phenyl]-1,2,4-triazol-1-yl]prop-2-enoate](/img/structure/B8083228.png)
![2,3-dihydrothieno[3,4-b][1,4]dioxine;(E)-2-phenylethenesulfonic acid](/img/structure/B8083235.png)
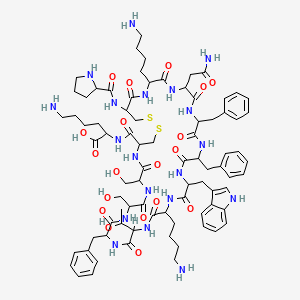
![(10R,11R,12Z,17Z,19Z,21S)-21-hydroxy-11,19-dimethyl-10-propan-2-yl-9,26-dioxa-3,15,28-triazatricyclo[23.2.1.03,7]octacosa-1(27),6,12,17,19,25(28)-hexaene-2,8,14,23-tetrone](/img/structure/B8083246.png)
![(2Z,4R)-4-[(E)-3-hydroxyoct-1-enyl]-2-pentylidene-3,3a,4,5,6,6a-hexahydrocyclopenta[b]furan-5-ol](/img/structure/B8083263.png)
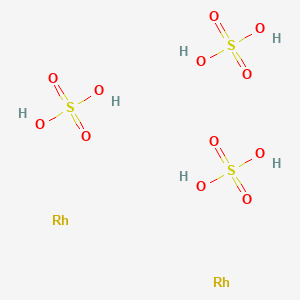

![(3R,3aS,6R,6aS)-6-[(4-methylbenzenesulfonyl)oxy]-hexahydrofuro[3,2-b]furan-3-yl 4-methylbenzene-1-sulfonate](/img/structure/B8083286.png)
![7-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-fluoro-1H-pyrrolo[2,3-d]pyrimidin-4-one](/img/structure/B8083288.png)

